molecular formula C14H13F3N2O2S B2460437 Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate CAS No. 929561-71-7

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2460437
CAS No.: 929561-71-7
M. Wt: 330.33
InChI Key: XURCMOMKHXXUOM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 4-methyl-2-bromo-1,3-thiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate: Known for its unique trifluoromethyl group.

    Ethyl 4-methyl-2-{[3-(chloromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate: Similar structure but with a chloromethyl group instead of trifluoromethyl.

    Ethyl 4-methyl-2-{[3-(methyl)phenyl]amino}-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability .

Properties

IUPAC Name

ethyl 4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)18-13(22-11)19-10-6-4-5-9(7-10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCMOMKHXXUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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